Guanosine 5'-triphosphate,p3-1-(2-nitrophenyl)ethyl ester,2Na

Overview

Description

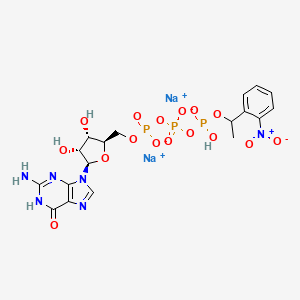

Guanosine 5’-triphosphate,p3-1-(2-nitrophenyl)ethyl ester,2Na is a modified nucleotide analog known for its photolabile properties. This compound is often referred to as a “caged” nucleotide because it can be activated by light, making it a valuable tool in biochemical and physiological studies. The compound is used to generate guanosine 5’-triphosphate in situ through flash photolysis, which allows for precise temporal and spatial control of biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine 5’-triphosphate,p3-1-(2-nitrophenyl)ethyl ester,2Na involves the esterification of guanosine 5’-triphosphate with a photolabile protecting group, 2-nitrophenylethyl. The reaction typically requires the use of a coupling agent and a base to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triphosphate moiety .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is usually stored at low temperatures and protected from light to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-triphosphate,p3-1-(2-nitrophenyl)ethyl ester,2Na primarily undergoes photolysis, where the 2-nitrophenylethyl group is cleaved upon exposure to UV light. This reaction releases the active guanosine 5’-triphosphate .

Common Reagents and Conditions

The photolysis reaction requires UV light at a wavelength of around 360 nm. The reaction is typically carried out in aqueous solutions, and the presence of a buffer can help maintain the pH and ionic strength of the solution .

Major Products

The major product of the photolysis reaction is guanosine 5’-triphosphate, which can then participate in various biochemical processes such as protein synthesis and signal transduction .

Scientific Research Applications

Guanosine 5’-triphosphate,p3-1-(2-nitrophenyl)ethyl ester,2Na has a wide range of applications in scientific research:

Chemistry: Used in studies involving nucleotide analogs and photolabile protecting groups.

Biology: Employed in experiments requiring precise control of guanosine 5’-triphosphate concentrations, such as studies on G-protein coupled receptors and signal transduction pathways.

Medicine: Investigated for its potential in controlled drug release and targeted therapies.

Industry: Utilized in the development of biosensors and diagnostic tools

Mechanism of Action

The mechanism of action of Guanosine 5’-triphosphate,p3-1-(2-nitrophenyl)ethyl ester,2Na involves the photolysis of the 2-nitrophenylethyl group upon exposure to UV light. This reaction releases the active guanosine 5’-triphosphate, which can then interact with various molecular targets such as G-protein coupled receptors and guanine nucleotide exchange factors. These interactions play a crucial role in signal transduction and cellular communication .

Comparison with Similar Compounds

Similar Compounds

Adenosine 5’-triphosphate,p3-1-(2-nitrophenyl)ethyl ester: Similar in structure and function, but releases adenosine 5’-triphosphate upon photolysis.

Caged ATP: Another photolabile nucleotide analog used in similar applications.

Caged cAMP: Used in studies involving cyclic adenosine monophosphate and its role in cellular signaling

Uniqueness

Guanosine 5’-triphosphate,p3-1-(2-nitrophenyl)ethyl ester,2Na is unique due to its specific release of guanosine 5’-triphosphate, making it particularly useful in studies involving GTP-dependent processes. Its photolabile nature allows for precise temporal and spatial control, which is not easily achievable with other compounds .

Biological Activity

Guanosine 5'-triphosphate (GTP) derivatives, particularly those modified for enhanced biological activity, have garnered significant attention in biochemical research. One such compound is Guanosine 5'-triphosphate, p3-1-(2-nitrophenyl)ethyl ester, 2Na. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and potential applications in various fields.

1. Chemical Structure and Synthesis

Guanosine 5'-triphosphate, p3-1-(2-nitrophenyl)ethyl ester, 2Na is a modified nucleotide that includes a nitrophenyl ethyl ester group at the phosphate position. This modification is expected to influence its interactions with biological systems, particularly in enzyme catalysis and signaling pathways.

Synthesis Overview

The synthesis of this compound typically involves:

- Phosphorylation of guanosine to form guanosine monophosphate (GMP).

- Esterification reactions to introduce the nitrophenyl ethyl group.

- Conversion to the triphosphate form through further phosphorylation.

2.1 Interaction with Enzymes

Guanosine triphosphate and its derivatives are known to act as substrates for various enzymes, including kinases and phosphatases. The introduction of the nitrophenyl ethyl group can modulate the binding affinity and catalytic efficiency of these enzymes.

Table 1: Enzymatic Interactions

| Enzyme Type | Substrate | Activity Description |

|---|---|---|

| Kinase | GTP | Phosphorylates serine/threonine residues |

| Phosphatase | GTP | Hydrolyzes phosphate groups |

| RNA Polymerase | GTP | Incorporates into RNA during transcription |

2.2 Signaling Pathways

GTP is a critical molecule in cell signaling pathways. It acts as a molecular switch in G-protein coupled receptors (GPCRs), influencing various physiological processes such as cell growth, differentiation, and apoptosis.

3. Case Studies

Several studies have highlighted the biological activity of GTP derivatives:

- Study on Antiviral Activity : Research demonstrated that modified GTP derivatives could inhibit viral replication by interfering with viral RNA synthesis. The nitrophenyl ethyl ester modification increased resistance to nucleases, enhancing stability in biological systems .

- Cellular Uptake Studies : Experiments showed that the modified GTP exhibited improved cellular uptake compared to unmodified GTP, suggesting potential applications in drug delivery systems .

4. Research Findings

Recent findings indicate that Guanosine 5'-triphosphate, p3-1-(2-nitrophenyl)ethyl ester, 2Na has unique properties that can be exploited in therapeutic contexts:

- Stability : The presence of the nitrophenyl group confers resistance against enzymatic degradation by phosphodiesterases, which typically hydrolyze nucleotides rapidly in vivo .

- Enhanced Biological Activity : In vitro studies showed that this compound could activate specific signaling pathways more effectively than unmodified GTP, indicating its potential as a more potent agonist in therapeutic applications .

5. Conclusion

Guanosine 5'-triphosphate, p3-1-(2-nitrophenyl)ethyl ester, 2Na represents a significant advancement in nucleotide chemistry with promising biological activity. Its unique modifications enhance stability and efficacy in various biochemical applications. Future research should focus on elucidating its full range of biological effects and potential therapeutic uses.

Q & A

Basic Questions

Q. What is the mechanistic role of this caged GTP analog in signal transduction studies?

This compound acts as a photolabile ("caged") derivative of GTP, enabling precise spatial-temporal control over intracellular GTP release. Upon UV irradiation (280–360 nm), the 2-nitrophenyl ethyl ester group undergoes cleavage, liberating free GTP to activate G-proteins or GTPases in real-time experiments. This allows researchers to study rapid signaling cascades, such as calcium mobilization or kinase activation, with millisecond precision .

Q. How is the photorelease efficiency of this compound quantified in experimental setups?

Photolysis efficiency is typically measured using high-performance liquid chromatography (HPLC). Post-flash samples are analyzed to quantify the conversion ratio of the caged compound to free GTP. For example, a 200 V xenon arc flash (100 mJ UV energy) achieves ~11% photolysis of caged ATP analogs under similar conditions, as validated by HPLC retention time comparisons .

Q. What validated synthetic routes exist for producing this caged GTP derivative?

The compound is synthesized via esterification of GTP with 1-(2-nitrophenyl)ethyl bromoacetate, followed by sodium salt stabilization. Methods adapted from Walker et al. (1988) involve protecting the γ-phosphate of GTP with the photolabile group, with purity confirmed by ¹H-³¹P-³¹P COSY NMR to verify intact triphosphate integrity .

Advanced Research Questions

Q. How do photolysis parameters (wavelength, flash energy) influence experimental outcomes in live-cell imaging?

UV wavelength (e.g., Schott UG11 filter: 280–360 nm) and flash energy (e.g., 100 mJ) directly affect photolysis efficiency and cellular viability. Overexposure can cause phototoxicity, while suboptimal energy leads to insufficient GTP release. Calibration using intracellular mock solutions (e.g., 12 μL samples flashed and HPLC-analyzed) is critical to balance signal intensity and cell health .

Q. What challenges arise in interpreting data from caged GTP experiments, and how can they be resolved?

Common pitfalls include:

- Incomplete photolysis : Residual caged compound may bind non-specifically to proteins, altering baseline activity. Mitigation: Pre-flash HPLC validation of photolysis efficiency.

- Byproduct interference : The 2-nitrophenyl byproduct may exhibit weak fluorescence or react with cellular components. Control experiments with caged compounds lacking bioactive moieties (e.g., caged inert probes) are recommended .

Q. How does the 2-nitrophenyl caging group compare to alternative photolabile moieties (e.g., nitrophenethyl or DMNPE) in kinetic performance?

The 2-nitrophenyl group provides moderate photolysis quantum yield (Φ ~0.05–0.1) but superior stability in physiological buffers compared to nitrobenzyl derivatives. However, its slower release kinetics (~10–100 ms) may limit resolution in ultra-fast signaling studies. Alternative caging groups like DMNPE (Φ ~0.2) enable faster release but require lower UV wavelengths, increasing photodamage risk .

Q. How can 2D NMR techniques characterize structural integrity and purity of this caged GTP analog?

¹H-³¹P-³¹P COSY NMR is used to map coupling networks between protons and phosphate groups. For example, the γ-phosphate of GTP (δP ~-5 to -10 ppm) shows distinct coupling to the photolabile ester group, while degradation products (e.g., GDP or inorganic phosphate) exhibit shifted ³¹P signals. This method also detects hydrolyzed byproducts, ensuring >95% purity .

Q. What strategies optimize spatial-temporal resolution in subcellular GTP uncaging experiments?

- Focal illumination : Use a UV laser coupled to a confocal microscope for submicron precision.

- Two-photon photolysis : Reduces off-target activation by using near-IR light, though this requires higher energy and specialized caging groups.

- Calibration curves : Pre-experiment quantification of GTP release per flash energy in mock intracellular buffers .

Q. Methodological Notes

- Photolysis Validation : Always include HPLC or mass spectrometry post-flash to confirm release efficiency and rule out degradation.

- Control Experiments : Use non-photosensitive GTP analogs to distinguish between caged compound artifacts and true GTP-mediated effects.

Properties

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N6O16P3.2Na/c1-8(9-4-2-3-5-10(9)24(28)29)38-42(32,33)40-43(34,35)39-41(30,31)36-6-11-13(25)14(26)17(37-11)23-7-20-12-15(23)21-18(19)22-16(12)27;;/h2-5,7-8,11,13-14,17,25-26H,6H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H3,19,21,22,27);;/q;2*+1/p-2/t8?,11-,13-,14-,17-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALBQCHIEXMHHD-UFPGFHDMSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N6Na2O16P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.